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Compound of Interest

Compound Name: (Cyclohexanecarbonyl)-L-leucine

Cat. No.: B2872877

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profiles of (Cyclohexanecarbonyl)-L-
leucine and related compounds, including the parent amino acid L-leucine and other N-acyl
leucine derivatives. Due to the limited availability of public safety data for
(Cyclohexanecarbonyl)-L-leucine, this guide leverages data from structurally similar
molecules to provide a comprehensive overview for research and drug development
professionals. All quantitative data is presented in tabular format, and detailed experimental
methodologies for key toxicological assays are described.

Introduction to (Cyclohexanecarbonyl)-L-leucine
and Related Compounds

(Cyclohexanecarbonyl)-L-leucine belongs to the class of N-acyl amino acids (NAAASs), a
diverse group of lipid signaling molecules. These molecules are characterized by an amino acid
linked to a fatty acid via an amide bond. NAAAs are endogenous signaling molecules that are
chemically related to endocannabinoids and are recognized for their potential therapeutic
applications. The safety assessment of novel synthetic amino acid derivatives like
(Cyclohexanecarbonyl)-L-leucine is crucial for their development as therapeutic agents. This
guide will compare its theoretical safety profile with the known profiles of L-leucine and the
synthetic leucine derivative, Creatyl-I-leucine.
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Quantitative Safety Data Comparison

The following tables summarize the available quantitative toxicological data for L-leucine and

Creatyl-I-leucine. No public quantitative safety data for (Cyclohexanecarbonyl)-L-leucine was

identified.

Table 1: Acute and Genetic Toxicity Data

Species/Sy Dosel/Conce
Compound Assay . Result Reference
stem ntration
Acute Oral Not classified
. . > 5,000
L-leucine Toxicity Rat as acutely [1]
mg/kg )
(LD50) toxic
Bacterial
S.
Reverse o -~ _
) typhimurium Not Specified  Negative [2]
Mutation
& E. coli
(Ames Test)
Bacterial s
Creatyl-I- Reverse ' o Upto 5,000 p Non-
) ) typhimurium ) [2]
leucine Mutation ] g/plate mutagenic
& E. coli
(Ames Test)
In Vitro No evidence
Human Up to 5,000
Chromosoma of [2]
) Lymphocytes pg/mL o
| Aberration clastogenicity
In Vivo )
. Up to 2,000 No genotoxic
Micronucleus  Mouse o [2]
mg/kg bw activity
Test
Table 2: Repeated-Dose Toxicity Data
© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b2872877?utm_src=pdf-body
https://www.abcam.cn/ps/products/252/ab252895/documents/Fatty-Acid-Amide-Hydrolase-Activity-Assay-Kit-protocol-book-v1a-ab252895%20(website).pdf
https://www.sigmaaldrich.cn/deepweb/assets/sigmaaldrich/product/documents/242/123/mak402bul-mk.pdf
https://www.sigmaaldrich.cn/deepweb/assets/sigmaaldrich/product/documents/242/123/mak402bul-mk.pdf
https://www.sigmaaldrich.cn/deepweb/assets/sigmaaldrich/product/documents/242/123/mak402bul-mk.pdf
https://www.sigmaaldrich.cn/deepweb/assets/sigmaaldrich/product/documents/242/123/mak402bul-mk.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2872877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Compoun Study . Dose Key Referenc
Species NOAEL o
d Type Levels Findings e
1,250, No
90-Day ) 2,500, 5,000 mortality or
Creatyl-I- Wistar ]
) Oral 5,000 mg/kg toxic [2]
leucine Rats
Gavage mg/kg bw/day effects
bw/day observed.

Experimental Protocols for Key Safety Assays

The following are detailed methodologies for standard toxicological assays relevant to the

safety assessment of (Cyclohexanecarbonyl)-L-leucine and related compounds, based on

OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test - OECD

471)

This assay is used to detect chemically induced gene mutations in several strains of

Salmonella typhimurium and Escherichia coli that have pre-existing mutations rendering them

unable to synthesize an essential amino acid (e.g., histidine or tryptophan)[3][4][5].

Methodology:

 Strains: A minimum of five strains is used, typically including S. typhimurium TA98, TA100,
TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102[3].

» Metabolic Activation: The test is performed with and without a mammalian metabolic

activation system (S9 mix), usually derived from the liver of rats treated with an enzyme-

inducing agent like Aroclor 1254 or a combination of phenobarbital and (3-naphthoflavone[6].

e Procedure: The test compound is mixed with the bacterial tester strain and, in parallel

experiments, with the S9 mix. This mixture is then plated on a minimal agar medium lacking

the essential amino acid.

e |ncubation: Plates are incubated at 37°C for 48-72 hours.
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» Evaluation: The number of revertant colonies (colonies that have mutated back to a state of
amino acid synthesis) is counted. A substance is considered mutagenic if it causes a dose-
dependent increase in the number of revertant colonies, and/or a reproducible increase at
one or more concentrations[6].

In Vitro Mammalian Chromosomal Aberration Test
(OECD 473)

This test identifies substances that cause structural chromosomal aberrations in cultured
mammalian cells[7][8][9][10].

Methodology:

e Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO, Chinese Hamster
Lung - CHL) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used|[7]

[8l.

o Exposure: Cell cultures are exposed to at least three concentrations of the test substance for
a short period (3-6 hours) with and without metabolic activation (S9 mix), and for a longer
period (continuous treatment for 1.5-2 normal cell cycle lengths) without S9 mix[11].

o Metaphase Arrest: At a predetermined time after exposure, cells are treated with a
metaphase-arresting substance (e.g., colcemid or colchicine)[8].

e Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and
stained (e.g., with Giemsa)[11].

e Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations, such
as chromatid and chromosome gaps, breaks, and exchanges[9]. A substance is considered
positive if it induces a concentration-dependent increase in the number of cells with
structural chromosomal aberrations[8].

In Vivo Mammalian Erythrocyte Micronucleus Test
(OECD 474)

This test detects damage to chromosomes or the mitotic apparatus of erythroblasts in the bone
marrow of animals, usually rodents[12][13][14][15][16].
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Methodology:

Animal Model: Typically, mice or rats are used[12][14].

Administration: The test substance is administered via an appropriate route (e.g., oral
gavage, intraperitoneal injection) at three or more dose levels[15].

Sample Collection: Bone marrow is collected at appropriate times after treatment (e.g., 24
and 48 hours after a single treatment)[14].

Slide Preparation: Bone marrow cells are flushed, smeared on slides, and stained to
differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

Analysis: At least 4000 polychromatic erythrocytes per animal are scored for the presence of
micronuclei[13]. An increase in the frequency of micronucleated polychromatic erythrocytes
in treated animals indicates genotoxic activity[12].

Repeated Dose 90-Day Oral Toxicity Study in Rodents
(OECD 408)

This study provides information on the potential health hazards arising from repeated oral
exposure to a substance for 90 days[17][18][19][20].

Methodology:

Animal Model: Rats are the preferred species[19].

Dosing: The test substance is administered daily via gavage or in the diet/drinking water at
three or more dose levels to groups of animals (typically 10 males and 10 females per group)
for 90 days[19]. A control group receives the vehicle only.

Observations: Animals are observed daily for signs of toxicity. Body weight and food/water
consumption are recorded weekly.

Clinical Pathology: Towards the end of the study, blood and urine samples are collected for
hematology and clinical biochemistry analyses.
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o Pathology: At the end of the 90-day period, all animals are euthanized, and a full necropsy is
performed. Organs are weighed, and tissues are collected for histopathological examination.

e NOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL) is determined,
which is the highest dose at which no substance-related adverse findings are observed[20].

Signaling Pathways and Potential Mechanisms of
Toxicity

(Cyclohexanecarbonyl)-L-leucine, as an N-acyl amino acid, is expected to interact with
pathways common to this class of molecules. The primary routes of metabolism and signaling
are depicted below.

Metabolism of N-Acyl Amino Acids

The cellular levels of N-acyl amino acids are regulated by a balance of synthesis and
degradation. Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the
hydrolysis of many N-acyl amino acids, breaking them down into their constituent fatty acid and
amino acid[21].

Fatty Acid
Acyl-CoA (Cyclohexanecarboxylic
acid)

(Cyclohexanecarbonyl)

-L-leucine Fatty Acid Amide

(or other NAAA) Hydrolase (FAAH)

mide Bon ydrolysis
Amino Acid
(e.g., L-leucine) L-leucine

Click to download full resolution via product page

Caption: Simplified metabolic pathway of N-acyl amino acids.

Signaling via G-Protein Coupled Receptors (GPCRS)

N-acyl amino acids can act as signaling molecules by interacting with various receptors,
including G-protein coupled receptors (GPCRS). This interaction can initiate a cascade of
intracellular events.
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Caption: General signaling pathway of N-acyl amino acids via GPCRs.

Experimental Workflow for Safety Assessment

A typical workflow for assessing the safety of a novel compound like (Cyclohexanecarbonyl)-
L-leucine is outlined below.
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Caption: Tiered approach to toxicological safety assessment.
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Discussion and Conclusion

While direct toxicological data for (Cyclohexanecarbonyl)-L-leucine is not publicly available,
the safety profiles of related compounds provide valuable insights. L-leucine, the parent amino
acid, is generally recognized as safe, with low acute toxicity[1]. The comprehensive
toxicological evaluation of Creatyl-I-leucine, a synthetic N-acyl leucine derivative, revealed no
genotoxic potential and a high No-Observed-Adverse-Effect Level (NOAEL) in a 90-day
repeated-dose study in rats[2].

These findings suggest that the L-leucine backbone is well-tolerated. The safety of
(Cyclohexanecarbonyl)-L-leucine will likely be influenced by the metabolism and potential
biological activity of the cyclohexanecarbonyl moiety. Some studies have indicated that N-
acetylation can increase the toxicity of certain amino acids[22]. Therefore, the safety of
(Cyclohexanecarbonyl)-L-leucine cannot be assumed and requires specific toxicological
evaluation.

The experimental protocols and workflows outlined in this guide provide a clear framework for
the systematic safety assessment of (Cyclohexanecarbonyl)-L-leucine and other novel N-
acyl amino acid derivatives. A tiered approach, starting with in vitro genotoxicity assays and
progressing to in vivo repeated-dose studies, is recommended to thoroughly characterize the
safety profile and establish a safe dose for potential therapeutic applications. Further research
into the specific interactions of (Cyclohexanecarbonyl)-L-leucine with metabolic enzymes like
FAAH and its activity at various GPCRs will also be crucial in understanding its complete
pharmacological and toxicological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Validation & Comparative

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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